molecular formula C10H14N5Na2O13P3 B13725124 Adenosine 5'-triphosphate disodium salt

Adenosine 5'-triphosphate disodium salt

Cat. No.: B13725124
M. Wt: 551.14 g/mol
InChI Key: TTWYZDPBDWHJOR-ANEDODFUSA-L
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Description

Adenosine 5’-triphosphate disodium salt is a nucleotide that plays a crucial role in cellular energy transfer. It is often referred to as the “molecular unit of currency” for intracellular energy transfer. This compound is involved in various biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine 5’-triphosphate disodium salt can be synthesized through enzymatic or chemical methods. One common method involves the phosphorylation of adenosine diphosphate using a kinase enzyme in the presence of a phosphate donor. The reaction conditions typically require a buffered aqueous solution at a pH of around 7.5 .

Industrial Production Methods: Industrial production of adenosine 5’-triphosphate disodium salt often involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound, which is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Adenosine 5’-triphosphate disodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Adenosine 5’-triphosphate disodium salt has a wide range of applications in scientific research:

Mechanism of Action

Adenosine 5’-triphosphate disodium salt stores and transports chemical energy within cells. It is involved in the synthesis of nucleic acids and acts as a substrate for various enzymes, including kinases and adenylate cyclase. The compound is primarily produced in the mitochondria through oxidative phosphorylation, catalyzed by ATP synthase .

Comparison with Similar Compounds

  • Adenosine diphosphate (ADP)
  • Adenosine monophosphate (AMP)
  • Guanosine triphosphate (GTP)

Comparison: Adenosine 5’-triphosphate disodium salt is unique due to its high-energy phosphate bonds, which are crucial for energy transfer in cells. Unlike adenosine diphosphate and adenosine monophosphate, it contains three phosphate groups, making it a more potent energy carrier. Guanosine triphosphate, while similar in structure, is primarily involved in protein synthesis and signal transduction rather than energy transfer .

Properties

Molecular Formula

C10H14N5Na2O13P3

Molecular Weight

551.14 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10?;;/m1../s1

InChI Key

TTWYZDPBDWHJOR-ANEDODFUSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

Origin of Product

United States

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